molecular formula C9H12F2O2 B13475572 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid

Cat. No.: B13475572
M. Wt: 190.19 g/mol
InChI Key: UNAKEWYZUUMHIW-UHFFFAOYSA-N
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Description

2-{6,6-Difluorospiro[33]heptan-1-yl}acetic acid is a synthetic organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring

Preparation Methods

The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves several steps. A common synthetic route starts with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold. This scaffold is typically constructed through a convergent synthesis strategy using a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The target compound and intermediates are prepared by short reaction sequences (6-10 steps) on a multigram scale .

Chemical Reactions Analysis

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. These features enable it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.

Comparison with Similar Compounds

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of the spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical and biological properties.

Biological Activity

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the heptane ring. This structural configuration significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₂F₂O₂
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 2792120-35-3

The compound's spirocyclic architecture contributes to its distinctive interactions with biological systems, particularly in enzyme modulation and receptor binding.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. These include:

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : The binding affinity of this compound to specific receptors has been investigated, indicating possible roles in signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This interaction can lead to alterations in enzyme activity and receptor signaling, which are critical for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingModulation of receptor activity
Antimicrobial EffectsPreliminary studies suggest antimicrobial properties

Case Studies

  • Enzyme Interaction Study :
    A study conducted by researchers aimed to evaluate the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting a dose-dependent inhibition mechanism.
  • Receptor Binding Affinity :
    Another investigation focused on the binding affinity of the compound to G-protein coupled receptors (GPCRs). The findings demonstrated that this compound binds selectively to certain GPCR subtypes, which could have implications for drug development targeting these receptors.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioavailability. The presence of fluorine in this compound is believed to contribute positively to its pharmacokinetic properties.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6,6-Difluorospiro[3.3]heptaneSpirocyclic structure without acetic acidLimited biological data
2-Aminospiro[3.3]heptan-1-yl acetic acidContains amino group instead of fluorinesDifferent interaction profile
2-{6-Fluorospiro[3.3]heptan-1-yl}acetic acidSimilar structure with one fluorineComparable enzyme inhibition

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-7-yl)acetic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-1-6(8)3-7(12)13/h6H,1-5H2,(H,12,13)

InChI Key

UNAKEWYZUUMHIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC(=O)O)CC(C2)(F)F

Origin of Product

United States

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